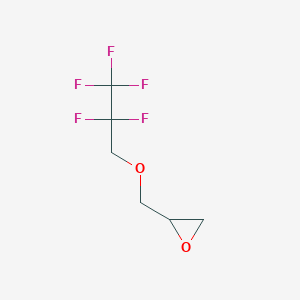

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane

Description

BenchChem offers high-quality 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-12-1-4-2-13-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTNQISXTOWQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476261 | |

| Record name | 2-[(2,2,3,3,3-Pentafluoropropoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-89-8 | |

| Record name | 2-[(2,2,3,3,3-Pentafluoropropoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane, a fluorinated epoxide of significant interest for advanced materials and pharmaceutical development. The document delves into the core chemical principles, offers a detailed, field-proven experimental protocol, and discusses critical parameters for process optimization. The synthesis is primarily achieved through a phase-transfer-catalyzed Williamson ether synthesis, a robust and adaptable method for this class of compounds. This guide is intended for researchers and professionals in organic synthesis, polymer chemistry, and drug development, offering both theoretical grounding and practical, actionable insights.

Introduction: The Significance of Fluorinated Epoxides

Fluorinated organic compounds have garnered immense attention across scientific disciplines due to the unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and altered electronic characteristics. 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is a valuable bifunctional molecule, possessing a reactive oxirane (epoxide) ring and a stable pentafluoropropyl ether side chain. This structure makes it an ideal monomer for the synthesis of specialty polymers and a versatile building block for introducing fluorinated moieties into complex organic molecules.[1][2] The resulting polymers often exhibit desirable properties like low surface energy, hydrophobicity, and enhanced durability, making them suitable for advanced coatings, sealants, and biomedical devices.[3][4]

This guide focuses on the most prevalent and efficient synthetic route: the Williamson ether synthesis, adapted for the specific reactivity of fluorinated alcohols.

Synthetic Strategy: The Williamson Ether Synthesis Pathway

The synthesis of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is most effectively accomplished by the reaction of 2,2,3,3,3-pentafluoropropanol with epichlorohydrin. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism.[5][6] The overall transformation involves two key steps:

-

Nucleophilic Attack: The deprotonated fluorinated alcohol (alkoxide) acts as a nucleophile, attacking the primary carbon of epichlorohydrin and displacing the chloride ion.

-

Intramolecular Cyclization: An intermediate chlorohydrin is formed, which then undergoes a rapid, base-promoted intramolecular S(_N)2 reaction to form the stable oxirane ring.

The use of a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the aqueous or solid base and the organic reactants, particularly in a solvent-free or biphasic system.[7][8]

Overall Reaction Scheme

Caption: General reaction scheme for the synthesis of the target oxirane.

Mechanistic Deep Dive: Causality in Action

Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds via two concerted S(_N)2 steps.

Step 1: Formation of the Fluorinated Alkoxide The reaction is initiated by the deprotonation of the weakly acidic 2,2,3,3,3-pentafluoropropanol by a strong base, such as sodium hydroxide. Fluorinated alcohols are significantly more acidic than their non-fluorinated counterparts due to the inductive effect of the electron-withdrawing fluorine atoms, which stabilizes the resulting alkoxide anion.[9]

CF₃CF₂CH₂OH + NaOH → CF₃CF₂CH₂O⁻Na⁺ + H₂O

Step 2: Nucleophilic Substitution and Ring Formation The Williamson ether synthesis is a bimolecular nucleophilic substitution (S(_N)2) reaction.[6] The generated pentafluoropropoxide ion (CF₃CF₂CH₂O⁻) is a potent nucleophile that attacks the least sterically hindered carbon of epichlorohydrin (the -CH₂Cl group). This backside attack displaces the chloride leaving group, forming a chlorohydrin ether intermediate.

This intermediate is immediately deprotonated by the base at the hydroxyl group. The resulting alkoxide then performs a rapid intramolecular S(_N)2 attack on the carbon bearing the chlorine, displacing the chloride and forming the thermodynamically stable three-membered oxirane ring. This intramolecular cyclization is a key feature of glycidyl ether synthesis from epichlorohydrin.[7][10]

Caption: Logical workflow of the reaction mechanism.

Detailed Experimental Protocol

This protocol describes a robust laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Reactant and Equipment Data

| Compound | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 2,2,3,3,3-Pentafluoropropanol | C₃H₃F₅O | 150.05 | 422-05-9 | Corrosive, Skin/Eye Irritant |

| Epichlorohydrin | C₃H₅ClO | 92.52 | 106-89-8 | Toxic, Carcinogen, Flammable |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive, Severe Burns |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1643-19-2 | Irritant |

| Diethyl Ether (anhydrous) | C₄H₁₀O | 74.12 | 60-29-7 | Highly Flammable, Peroxide Former |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |

Required Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Charge Reactants: To the flask, add 2,2,3,3,3-pentafluoropropanol (15.0 g, 0.1 mol), epichlorohydrin (13.9 g, 0.15 mol, 1.5 eq), and tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol, 5 mol%) as the phase-transfer catalyst.[8]

-

Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (12.0 g NaOH in 12.0 mL water, 0.3 mol, 3.0 eq). Place this solution in the dropping funnel.

-

Reaction Execution: Begin vigorous stirring of the organic mixture. Heat the flask to 50-60°C.

-

Slowly add the sodium hydroxide solution dropwise over a period of 60-90 minutes. The reaction is exothermic; maintain the internal temperature below 70°C by adjusting the addition rate and, if necessary, using a cooling bath.

-

After the addition is complete, continue stirring the mixture at 60°C for an additional 3-4 hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of cold deionized water and 50 mL of diethyl ether to the flask.

-

Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

-

Collect the organic (upper) layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Combine all organic extracts.

-

-

Drying and Filtration:

-

Wash the combined organic phase with 50 mL of brine (saturated NaCl solution) to remove residual water and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate using a rotary evaporator to remove the diethyl ether solvent.

-

The crude product is a colorless to pale yellow oil. Purify the crude oil by vacuum distillation to obtain the final product, 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane.

-

Process Optimization and Critical Considerations

-

Choice of Base: While NaOH is cost-effective, sodium hydride (NaH) can be used in an anhydrous solvent like THF for a non-aqueous approach, which can prevent side reactions like the hydrolysis of epichlorohydrin. However, NaH is highly flammable and requires more stringent handling procedures.[5]

-

Stoichiometry: An excess of epichlorohydrin is used to ensure complete consumption of the more expensive fluorinated alcohol. An excess of base is required to drive both the initial deprotonation and the final ring-closing dehydrochlorination.[10][11]

-

Phase-Transfer Catalyst (PTC): The PTC is crucial for transporting the hydroxide ion (or the alkoxide) into the organic phase, dramatically increasing the reaction rate.[7] TBAB is a common and effective choice.

-

Temperature Control: Maintaining the reaction temperature is vital. Excessively high temperatures can lead to the polymerization of epichlorohydrin or the desired product, reducing the yield.[1]

-

Solvent System: This protocol utilizes a biphasic system, which simplifies work-up. A completely solvent-free reaction is also feasible and is an environmentally preferable alternative, relying entirely on the PTC to mediate the reaction.[7][8]

Product Characterization

To confirm the identity and purity of the synthesized 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and integration of protons on the oxirane ring and the methylene groups.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): To confirm the CF₃ and CF₂ environments of the pentafluoro-ethoxy group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic vibrational bands, particularly the C-O-C stretch of the ether and the asymmetric ring stretch of the epoxide (typically around 1250 cm⁻¹ and 850-950 cm⁻¹).

-

GC-MS (Gas Chromatography-Mass Spectrometry): To determine purity and confirm the molecular weight of the product.

Conclusion

The synthesis of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane via a phase-transfer-catalyzed Williamson ether synthesis is a reliable and scalable method. By carefully controlling stoichiometry, temperature, and utilizing a phase-transfer catalyst, high yields of this valuable fluorinated monomer can be achieved. The protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to produce this compound for applications in advanced polymer science and organic synthesis.

References

-

Synthesis of Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Tetrahydrofurans Using a Sulfoxonium Ylide. (n.d.). Michigan State University. Retrieved January 26, 2026, from [Link]

-

The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. (2017). The Italian Association of Chemical Engineering. Retrieved January 26, 2026, from [Link]

-

Dehydroclorination of chlorohydrins to epichlorohydrin. (n.d.). Eurochem Engineering. Retrieved January 26, 2026, from [Link]

-

Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. (2002). ResearchGate. Retrieved January 26, 2026, from [Link] trifluoromethyl_oxirane

-

Chemical Properties of Oxirane, 2-methyl-3-propyl-, cis- (CAS 6124-90-9). (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]

-

Synthesis and characterization of a novel fluorinated polyether glycol with fluorinated side chains via “living/controlled” cationic polymerization. (2010). ResearchGate. Retrieved January 26, 2026, from [Link]

-

(2R,3S)-2-methyl-3-propyloxirane. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Chapter 1: Industrial Aspects of Fluorinated Oligomers and Polymers. (2016). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (2015). National Institutes of Health. Retrieved January 26, 2026, from [Link]

- Preparing epichlorhydrin comprises reacting 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol mixture with basic compound in liquid reaction medium to form epichlorhydrin and salt and subjecting part of the medium to settling operation. (2008). Google Patents.

- Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. (2021). Google Patents.

- Fluorinated Polymers: Volume 2: Applications. (n.d.). Google Books.

-

Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. (2021). Fluorine Notes. Retrieved January 26, 2026, from [Link]

-

Williamson Ether Synthesis. (2021). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

PVDF/PGMA Blend Membranes: NIPS-Driven Microstructure, Thermodynamic Miscibility, and Enhanced Wettability. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Solvent-Free Synthesis of Glycidyl Ethers. (2014). Chalmers Publication Library. Retrieved January 26, 2026, from [Link]

-

Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. (2014). Beilstein Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Bio-derived glycidyl ethers: a versatile platform for functional polymers via epoxide polymerization. (2021). Gutenberg Open Science. Retrieved January 26, 2026, from [Link]

-

4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

-

A new coupling process for synthesis of epichlorohydrin from dichloropropanols. (2016). Atlantis Press. Retrieved January 26, 2026, from [Link]

-

Chemical Properties of Oxirane, 2-methyl-2-phenyl- (CAS 2085-88-3). (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]

- Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. (2002). Google Patents.

-

Williamson Ether Synthesis. (2018). YouTube. Retrieved January 26, 2026, from [Link]

-

Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. (2017). Growing Science. Retrieved January 26, 2026, from [Link]

-

High-Performance Reversible Furan–Maleimide Resins Based on Furfuryl Glycidyl Ether and Bismaleimides. (2022). MDPI. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. api.pageplace.de [api.pageplace.de]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. odr.chalmers.se [odr.chalmers.se]

- 8. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]

- 9. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 10. eurochemengineering.com [eurochemengineering.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of the fluorinated epoxide, 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane. As a member of the fluorinated glycidyl ether family, this compound holds significant promise for the development of advanced materials and as a key building block in medicinal chemistry. The strategic incorporation of a pentafluoropropyl group is anticipated to bestow unique physicochemical properties, including enhanced thermal stability, chemical resistance, and altered biological activity. This document will delve into the theoretical and practical aspects of this molecule, drawing upon data from closely related analogs to provide a robust framework for its utilization in research and development.

Introduction: The Significance of Fluorinated Epoxides

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In the realm of epoxides, this modification leads to a class of compounds with enhanced thermal and chemical stability, lower surface energy, and unique reactivity. These characteristics make fluorinated epoxides highly valuable in the synthesis of specialty polymers, functional coatings, and advanced liquid crystals. Furthermore, in the context of drug discovery, the incorporation of fluorinated moieties can improve metabolic stability, bioavailability, and binding affinity of pharmacologically active agents.

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is a structurally intriguing molecule that combines the high reactivity of the oxirane ring with the robust nature of a pentafluorinated tail. This guide aims to provide a detailed exploration of this compound, offering insights into its behavior and potential for innovation.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane and a Comparison with a Tetrafluoro-Analog.

| Property | Predicted Value for 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane | Data for ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane[1] |

| Molecular Formula | C6H7F5O2 | C6H8F4O2 |

| Molecular Weight ( g/mol ) | ~206.11 | 188.12 |

| Boiling Point (°C) | Higher than the tetrafluoro analog, likely in the range of 150-170 | No experimental data available, predicted to be around 150 |

| Density (g/mL) | Higher than the tetrafluoro analog, likely > 1.4 | No experimental data available, predicted to be > 1.3 |

| Refractive Index | Expected to be slightly higher than the tetrafluoro analog | No experimental data available |

| LogP (octanol/water) | Predicted to be higher due to increased fluorination, > 1.5 | 1.3 |

Justification for Predictions:

-

Boiling Point: The increased molecular weight and stronger intermolecular dipole-dipole interactions due to the additional fluorine atom will likely result in a higher boiling point compared to its tetrafluoro counterpart.

-

Density: The higher mass of fluorine compared to hydrogen will lead to a greater density.

-

LogP: The increased fluorine content will enhance the lipophilicity of the molecule, resulting in a higher octanol/water partition coefficient.

Synthesis of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane

The synthesis of fluorinated glycidyl ethers typically involves two main strategies: the epoxidation of a corresponding fluorinated allyl ether or the reaction of a fluorinated alcohol with epichlorohydrin.

Synthetic Pathway: Epoxidation of a Fluorinated Allyl Ether

A common and effective method for the synthesis of epoxides is the oxidation of alkenes.[2]

Caption: Epoxidation of Allyl 2,2,3,3,3-pentafluoropropyl ether.

Experimental Protocol:

-

Preparation of Allyl 2,2,3,3,3-pentafluoropropyl ether:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,3,3,3-pentafluoropropan-1-ol in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a slight molar excess of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

-

After the evolution of hydrogen gas ceases, add allyl bromide dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the resulting allyl ether by distillation under reduced pressure.

-

-

Epoxidation:

-

Dissolve the purified allyl 2,2,3,3,3-pentafluoropropyl ether in a chlorinated solvent like dichloromethane (DCM).

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane.

-

Synthetic Pathway: Williamson Ether Synthesis

An alternative route involves the reaction of 2,2,3,3,3-pentafluoropropan-1-ol with epichlorohydrin under basic conditions.

Caption: Williamson Ether Synthesis of the target compound.

Reactivity and Chemical Transformations

The reactivity of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is dominated by the electrophilic nature of the oxirane ring, which is susceptible to nucleophilic attack, leading to ring-opening. The presence of the electron-withdrawing pentafluoropropyl group is expected to influence the regioselectivity of this ring-opening reaction.

Nucleophilic Ring-Opening Reactions

The epoxide ring can be opened by a variety of nucleophiles under both basic and acidic conditions.[3]

Under Basic or Neutral Conditions (SN2 Mechanism):

Nucleophiles will preferentially attack the less sterically hindered carbon of the epoxide ring.[3]

Caption: Nucleophilic ring-opening under basic conditions.

Experimental Protocol (General):

-

Dissolve 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane in a suitable solvent.

-

Add the nucleophile (e.g., an amine, thiol, or alkoxide).

-

Heat the reaction mixture if necessary and monitor by TLC.

-

After completion, perform an aqueous work-up and extract the product.

-

Purify the product by chromatography or distillation.

Under Acidic Conditions (SN1-like Mechanism):

In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The attack will occur at the more substituted carbon due to the development of a partial positive charge that is stabilized by the neighboring oxygen atom.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane

Foreword: The Imperative of Structural Certainty in Fluorinated Molecules

For researchers, scientists, and professionals in drug development, the precise structural characterization of any novel chemical entity is non-negotiable. This imperative is amplified in the realm of organofluorine chemistry. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, an unambiguous confirmation of molecular structure is paramount to ensure the validity of experimental results and to meet stringent regulatory standards. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structure elucidation of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane, a molecule featuring both a reactive epoxide ring and a heavily fluorinated alkyl chain. While direct experimental data for this specific compound is not widely published, this guide will leverage established principles of organic synthesis and spectroscopy to present a robust, predictive framework for its characterization.

I. Strategic Synthesis: A Pathway to the Target Molecule

A logical and efficient route to 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is the Williamson ether synthesis.[2][3][4] This well-established SN2 reaction involves the coupling of an alkoxide with a primary alkyl halide. In this proposed synthesis, sodium 2,2,3,3,3-pentafluoropropoxide, formed in situ from 2,2,3,3,3-pentafluoropropanol and a strong base, will react with epichlorohydrin.

Proposed Synthetic Scheme:

Caption: Proposed Williamson ether synthesis of the target molecule.

Experimental Protocol: Synthesis

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF. In a separate flask, dissolve 2,2,3,3,3-pentafluoropropanol (1.0 equivalent) in anhydrous THF. Add the alcohol solution dropwise to the NaH suspension. Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Ether Formation: To the freshly prepared sodium 2,2,3,3,3-pentafluoropropoxide solution, add epichlorohydrin (1.05 equivalents) dropwise at room temperature. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, cautiously quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

II. Spectroscopic Interrogation: Unveiling the Molecular Architecture

A multi-technique spectroscopic approach is essential for the unambiguous structure elucidation of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane. This section details the predicted outcomes and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this fluorinated compound, 1H, 13C, and 19F NMR experiments are all critical.

Predicted NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H | ~ 2.6 - 2.8 | m | Oxirane CH2 |

| ~ 3.1 - 3.3 | m | Oxirane CH | |

| ~ 3.5 - 4.0 | m | -O-CH2-oxirane | |

| ~ 3.9 - 4.3 | t | CF3CF2CH2- | |

| 13C | ~ 44 - 46 | t | Oxirane CH2 |

| ~ 50 - 52 | d | Oxirane CH | |

| ~ 68 - 72 | t | -O-CH2-oxirane | |

| ~ 108 - 118 | tq | -CF2- | |

| ~ 118 - 122 | qt | -CF3 | |

| 19F | ~ -80 to -85 | t | -CF3 |

| ~ -120 to -125 | q | -CF2- |

Note: Multiplicities are predicted based on expected couplings. m = multiplet, t = triplet, q = quartet. The carbon signals for the fluorinated carbons will exhibit complex splitting patterns due to C-F coupling.[5][6]

NMR Workflow

Caption: A typical workflow for comprehensive NMR analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.

-

1H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

13C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH2, and CH3 groups.

-

19F NMR: Acquire a proton-decoupled fluorine-19 NMR spectrum.

-

2D NMR (Optional but Recommended): Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish 1H-1H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded 1H and 13C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range 1H-13C correlations.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M+): The molecular ion peak is expected but may be of low abundance.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[7] This would result in the loss of the oxirane ring or the pentafluoropropoxy group.

-

Ring Opening: The epoxide ring can undergo ring-opening followed by fragmentation.

-

Loss of Fluorinated Fragments: Fragmentation of the pentafluoropropyl group can lead to the loss of CF3 or C2F5 radicals.

GC-MS Analysis Workflow

Caption: Standard workflow for Gas Chromatography-Mass Spectrometry.

-

Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 250).

-

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FTIR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| ~ 2900 - 3000 | Medium | C-H stretching (aliphatic) |

| ~ 1250 - 1350 | Strong | C-F stretching (CF3) |

| ~ 1100 - 1200 | Strong | C-F stretching (CF2) |

| ~ 1050 - 1150 | Strong | C-O-C stretching (ether) |

| ~ 800 - 950 | Medium-Strong | Epoxide ring vibrations |

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm-1.

III. Data Integration and Final Confirmation

The definitive structure elucidation of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is achieved through the synergistic integration of all acquired data. The proposed synthesis provides a logical framework for the expected structure. NMR spectroscopy confirms the atom connectivity and the number of protons, carbons, and fluorines in each unique chemical environment. Mass spectrometry validates the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, FTIR spectroscopy confirms the presence of the key functional groups. The convergence of these independent analytical techniques provides a high degree of confidence in the final structural assignment.

IV. References

-

Biryan, F., Demirelli, K., Torgut, G., & Pıhtılı, G. (2017). Synthesis, thermal degradation and dielectric properties of poly[2-hydroxy,3-(1-naphthyloxy)propyl methacrylate]. ResearchGate. [Link]

-

NIST. (n.d.). Oxirane, 2-ethyl-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ma, Y., Zhu, Z., & Yuan, W. (2016). The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. Chemical Engineering Transactions, 52, 973-978. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane. National Center for Biotechnology Information. [Link]

-

Restek Corporation. (2021, January 12). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Restek. [Link]

-

Petrov, V. A. (2009). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. [https://www.researchgate.net/publication/236166548_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)

-

Omoniyi, K. I., & Okieimen, F. E. (2016). FTIR spectrum of the epoxide. ResearchGate. [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. JEOL. [Link]

-

Lin, C.-Y., & Li, Y.-K. (2013). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified QuEChERS for GC-MS Analysis. Journal of Food and Drug Analysis, 21(4), 365-371. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

-

Katagiri, T., et al. (2007). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 3, 19. [Link]

-

Ma, Y., Zhu, Z., & Yuan, W. (2018). Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. ResearchGate. [Link]

-

Li, Y., et al. (2023). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane. ResearchGate. [Link]

-

Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin. Eurochem Engineering. [Link]

-

LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Bak, D. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Google Patents. (n.d.). US20210214319A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. Google Patents.

-

Restek Corporation. (n.d.). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters. Restek. [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Determination of glycidyl esters in edible Oils by GC-MS. ResearchGate. [Link]

-

O'Hagan, D. (2012). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein Journal of Organic Chemistry, 8, 1046-1051. [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxirane, 2-methyl-3-propyl-, cis- (CAS 6124-90-9). Cheméo. [Link]

-

ResearchGate. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. ResearchGate. [Link]

-

Zhang, Y., et al. (2014). Synthesis of Epichlorohydrin from 1,3-Dichloropropanol Using Solid Base. ResearchGate. [Link]

-

Diva Portal. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Diva Portal. [Link]

-

Claridge, T. D. W., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2817-2826. [Link]

-

FooDB. (2010, April 8). Showing Compound Oxirane (FDB003358). FooDB. [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. [Link]

-

Aviv Analytical. (2012, November 14). Glycidyl Esters Analysis by the Aviv Analytical 5975-SMB GC-MS with Cold EI. Aviv Analytical. [Link]

-

ResearchGate. (n.d.). Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. ResearchGate. [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of the polyether-grafted epoxide polysiloxane (FEPMS). ResearchGate. [Link]

-

ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

Trogden, B. G., & Trogden, S. A. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2015, 271960. [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the epoxy resin. ResearchGate. [Link]

-

LibreTexts. (n.d.). 4.9: Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. [Link]

-

Chemsrc. (n.d.). Oxirane,2-[(nonyloxy)methyl]. Chemsrc. [Link]35565.html)

Sources

- 1. Showing Compound Oxirane (FDB003358) - FooDB [foodb.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. jeol.com [jeol.com]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. ETHYLENE OXIDE(75-21-8) 1H NMR spectrum [chemicalbook.com]

Chemical reactivity of fluorinated oxiranes

An In-Depth Technical Guide to the Chemical Reactivity of Fluorinated Oxiranes

Abstract

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated oxiranes have emerged as exceptionally versatile three-membered heterocyclic building blocks for this purpose. Their inherent ring strain, combined with the powerful electronic influence of fluorine substituents, creates a unique reactivity profile that can be harnessed for the regio- and stereoselective synthesis of complex fluorinated molecules.[3] This guide provides an in-depth exploration of the chemical reactivity of fluorinated oxiranes, focusing on the mechanistic principles that govern their transformations and offering practical insights for researchers in drug discovery and chemical synthesis.

The Electronic Influence of Fluorine on the Oxirane Ring

The reactivity of an oxirane is fundamentally dictated by the polarization of its C-O bonds and its inherent ring strain.[4] The introduction of fluorine atoms, the most electronegative element, dramatically amplifies these electronic effects.

-

Inductive Effect: Fluorine's strong electron-withdrawing nature (-I effect) significantly polarizes the carbon skeleton. In a monofluoromethyl oxirane, for instance, the C-F bond inductively withdraws electron density, making the adjacent carbon more electrophilic.

-

Hyperconjugation: In polyfluorinated systems, such as those containing a trifluoromethyl (-CF₃) group, negative hyperconjugation can play a crucial role. This involves the interaction of a lone pair on the epoxide oxygen with the antibonding σ* orbitals of the C-F bonds, which can strengthen certain C-O bonds and influence regioselectivity in unexpected ways.[5]

These electronic perturbations are the primary drivers behind the distinct reactivity patterns of fluorinated oxiranes compared to their non-fluorinated counterparts, particularly concerning the regioselectivity of ring-opening reactions.

Nucleophilic Ring-Opening: A Tale of Two Regioselectivities

The most synthetically valuable transformation of fluorinated oxiranes is their ring-opening by nucleophiles. This reaction class generally proceeds via an SN2 mechanism, resulting in an anti-periplanar arrangement of the incoming nucleophile and the newly formed hydroxyl group.[6][7] However, the site of nucleophilic attack (regioselectivity) is highly dependent on the substitution pattern of the oxirane.

Standard Regioselectivity (Steric and Electronic Control)

For oxiranes bearing fluorinated groups like -CH₂F, -CHF₂, or -CF₃, the nucleophilic attack predominantly occurs at the carbon atom distal to the fluorine-bearing carbon.[6]

Causality: This preference is a result of two synergistic effects:

-

Steric Hindrance: The fluorinated group is sterically bulky, physically impeding attack at the adjacent carbon.

-

Electronic Repulsion: The strongly electron-withdrawing fluorinated group creates a localized electron-deficient center. An incoming nucleophile is directed to the other, less electronically perturbed, carbon atom of the oxirane ring.[6]

This predictable regioselectivity makes these oxiranes invaluable for synthesizing β-substituted-α-fluoroalkyl alcohols. A wide array of nucleophiles, including amines, thiols, and halides, participate in this transformation with high fidelity.[6]

Abnormal Regioselectivity in Perfluorinated Oxiranes

A fascinating and counter-intuitive phenomenon occurs with perfluorinated oxiranes, such as hexafluoropropylene oxide (HFPO). In these systems, nucleophiles preferentially attack the more sterically hindered, CF₃-substituted carbon.[5]

Causality: This "abnormal" regioselectivity is not governed by sterics but by a dominant electronic effect. Density functional theory (DFT) calculations have revealed that negative hyperconjugation between the lone pairs of the epoxide oxygen and the antibonding σ* orbital of the C-F bond on the less substituted carbon significantly strengthens that C-O bond.[5] Consequently, breaking the C-O bond at the more substituted carbon has a lower activation energy, directing the nucleophilic attack to this site despite the greater steric hindrance.[5] Understanding this principle is critical for predicting the reactivity of highly fluorinated epoxide systems.

Acid-Catalyzed and Lewis Acid-Promoted Ring-Opening

The presence of a Brønsted or Lewis acid dramatically alters the ring-opening mechanism. The acid first coordinates to or protonates the epoxide oxygen, making it a much better leaving group.[4][8] This enhances the electrophilicity of the ring carbons and facilitates attack by even weak nucleophiles.

Mechanism & Regioselectivity: The reaction proceeds through a transition state with significant carbocationic character. Consequently, the nucleophile will attack the carbon atom that can better stabilize the developing positive charge—typically the more substituted carbon.[7] This provides a powerful method for reversing the regioselectivity observed under basic/neutral conditions for many fluorinated oxiranes.

Field Insight: Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have proven to be exceptional solvents and promoters for these reactions.[8][9] Their high ionizing power and ability to activate the epoxide through hydrogen bonding can facilitate ring-opening with neutral or weak nucleophiles without the need for strong Lewis acids.[8]

Applications in Drug Design and Synthesis

The predictable reactivity of fluorinated oxiranes makes them powerful intermediates in the synthesis of pharmaceuticals. The resulting fluorohydrin products are versatile scaffolds for further elaboration.

-

Metabolic Blocking: A classic application is the introduction of a fluorine or trifluoromethyl group at a site of metabolic oxidation. The high strength of the C-F bond can prevent cytochrome P450-mediated hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate.[2]

-

Modulating Physicochemical Properties: The trifluoromethyl group is often used as a bioisostere for a chlorine atom or a methyl group, but it significantly increases lipophilicity, which can enhance membrane permeability.[10]

-

Building Blocks for Approved Drugs: Many FDA-approved drugs contain trifluoromethyl groups, and synthetic routes often leverage fluorinated building blocks derived from oxirane chemistry.[11][12][13] For example, the synthesis of certain drug candidates involves the ring-opening of a trifluoromethyl-substituted oxirane as a key step.[12]

Data Presentation: Regioselectivity of Ring-Opening of Ethyl 3-(Trifluoromethyl)glycidate

The following table summarizes the highly regioselective ring-opening of a fluorinated epoxy ester with various nucleophiles, demonstrating the reliability of this transformation.

| Entry | Nucleophile (NuH) | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | p-Anisidine | 2-Anilino-3-hydroxy-4,4,4-trifluorobutanoate | 95 | >99:1 |

| 2 | Benzylamine | 2-(Benzylamino)-3-hydroxy-4,4,4-trifluorobutanoate | 98 | >99:1 |

| 3 | Morpholine | 2-Morpholino-3-hydroxy-4,4,4-trifluorobutanoate | 99 | >99:1 |

| 4 | Thiophenol | 3-Hydroxy-2-(phenylthio)-4,4,4-trifluorobutanoate | 85 | 96:4 |

| 5 | MgBr₂ | 2-Bromo-3-hydroxy-4,4,4-trifluorobutanoate | 75 | 97:3 |

Data synthesized from Konno, T., et al. (2024). Beilstein Journal of Organic Chemistry.[6]

Experimental Protocols: A Self-Validating System

Trustworthy protocols are self-validating. The procedure below for the aminolysis of a fluorinated oxirane includes clear steps and expected outcomes, ensuring reproducibility.

Protocol: Synthesis of Ethyl 2-(benzylamino)-3-hydroxy-4,4,4-trifluorobutanoate

Objective: To perform a highly regioselective SN2 ring-opening of ethyl (2E)-2,3-epoxy-4,4,4-trifluorobutanoate with benzylamine.

Materials:

-

Ethyl (2E)-2,3-epoxy-4,4,4-trifluorobutanoate (1.0 equiv, 184 mg, 1.0 mmol)

-

Benzylamine (1.1 equiv, 118 mg, 1.1 mmol)

-

Ethanol (EtOH), anhydrous (5 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Methodology:

-

Reaction Setup: To a solution of the fluorinated epoxyester in anhydrous EtOH (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add benzylamine at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting epoxide spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf) indicates reaction progression. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extraction: Dissolve the residue in DCM (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). The aqueous washes remove any unreacted amine and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification & Validation: The crude product is often of high purity (>95% by ¹H and ¹⁹F NMR). If necessary, purify by flash column chromatography on silica gel. The high yield (>95%) and the clean NMR spectrum showing a single diastereomer validate the high regio- and stereoselectivity of the protocol.[6]

Conclusion

Fluorinated oxiranes are not merely fluorine-containing analogues of epoxides; they are a distinct class of reagents with a rich and predictable chemical reactivity. The powerful electronic effects of fluorine substituents provide chemists with a high degree of control over the regio- and stereochemical outcomes of ring-opening reactions. By understanding the fundamental principles of steric hindrance, electronic polarization, and hyperconjugation, researchers can confidently employ these building blocks to construct complex molecular architectures. As the demand for sophisticated fluorinated pharmaceuticals continues to grow, a deep, mechanistic understanding of fluorinated oxirane reactivity will remain an indispensable tool for the modern drug development professional.

References

- Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxyl

- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.

- Ring-opening fluorination of bicyclic azaarenes. Chemical Science (RSC Publishing).

- Synthesis of Epoxides. Chemistry LibreTexts.

- Recent Advances on Fluorine Chemistry. PMC - NIH.

- Fluorinated alcohols: Powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.

- Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Author manuscript.

- Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI.

- Novel method to synthesise valuable fluorin

- Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2Bis(trifluoromethyl)oxirane.

- Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub.

- Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals.

- Epoxides Ring-Opening Reactions. Chemistry Steps.

- 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Novel method to synthesise valuable fluorin

- Regio- and Stereoselective Reactions of gem-Difluorinated Vinyloxiranes with Heteronucleophiles.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jelsciences.com [jelsciences.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane

Abstract

This technical guide provides a comprehensive analysis of the predicted and expected spectroscopic data for the novel fluorinated epoxide, 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of fluorinated organic compounds. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic theory and supported by references to relevant experimental data, ensuring a robust and scientifically sound resource.

Introduction

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is a fluorinated epoxide with potential applications in the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals. The presence of both a reactive oxirane ring and a highly fluorinated alkyl chain imparts unique chemical and physical properties to the molecule. Accurate and unambiguous structural confirmation is paramount for its application and further development. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures.

The core of this guide is a predictive approach, necessitated by the current lack of published experimental data for this specific compound. By examining the spectroscopic characteristics of structurally related compounds, such as simple glycidyl ethers and perfluorinated alkanes, we can assemble a reliable and detailed forecast of the expected spectral features. This document not only predicts the spectral data but also explains the underlying principles and experimental considerations for acquiring and interpreting such data.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for complete characterization.

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the oxirane ring and the adjacent methylene group. Based on data for similar glycidyl ethers, such as glycidyl methyl ether, the chemical shifts can be predicted with reasonable accuracy.[1] The diastereotopic nature of the protons on the carbon adjacent to the ether oxygen and on the oxirane ring will likely result in complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Ha | ~3.8 | dd | J(a,b) ≈ 11, J(a,c) ≈ 3 | Diastereotopic proton of the -O-CH₂- group, deshielded by the ether oxygen. |

| Hb | ~3.5 | dd | J(b,a) ≈ 11, J(b,c) ≈ 6 | Diastereotopic proton of the -O-CH₂- group, deshielded by the ether oxygen. |

| Hc | ~3.2 | m | - | Methine proton of the oxirane ring, coupled to H a, b, d, and e. |

| Hd | ~2.8 | dd | J(d,e) ≈ 5, J(d,c) ≈ 4 | Diastereotopic proton of the oxirane -CH₂- group. |

| He | ~2.6 | dd | J(e,d) ≈ 5, J(e,c) ≈ 2.5 | Diastereotopic proton of the oxirane -CH₂- group. |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms, with the fluorinated carbons expected to be significantly shifted.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -O-C H₂- | ~72 | Methylene carbon adjacent to the ether oxygen. |

| -C H(O)- | ~51 | Methine carbon of the oxirane ring. |

| -C H₂(O)- | ~45 | Methylene carbon of the oxirane ring. |

| -O-C H₂-CF₂- | ~68 (t, ²J(C,F) ≈ 25 Hz) | Methylene carbon deshielded by both the ether oxygen and the CF₂ group. |

| -CF₂- | ~118 (qt, ¹J(C,F) ≈ 285 Hz, ²J(C,F) ≈ 35 Hz) | Fluorinated methylene carbon. |

| -CF₃ | ~118 (q, ¹J(C,F) ≈ 285 Hz) | Trifluoromethyl carbon. |

The ¹⁹F NMR spectrum is crucial for confirming the structure of the pentafluoroethyl group. The chemical shifts are reported relative to CFCl₃. The spectrum is expected to show two multiplets corresponding to the -CF₂- and -CF₃ groups.

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Splitting Patterns

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| -CF₂- | ~ -85 | q | ³J(F,F) ≈ 3 | Methylene fluorine coupled to the adjacent trifluoromethyl group. |

| -CF₃ | ~ -82 | t | ³J(F,F) ≈ 3 | Trifluoromethyl fluorine coupled to the adjacent methylene group. |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is expected to cause extensive fragmentation.

The fragmentation of per- and polyfluoroalkyl substances (PFAS) often involves the loss of small fluorine-containing fragments.[2][3] For 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane, the molecular ion peak (m/z = 202.03) may be weak or absent in the EI spectrum. Key fragmentation pathways are expected to include:

-

α-cleavage at the ether oxygen, leading to the formation of a stable oxonium ion or a fluorinated radical.

-

Cleavage of the C-C bonds within the perfluoroalkyl chain.

-

Loss of the oxirane ring or fragments thereof.

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment | Rationale |

| 119 | [CF₃CF₂]⁺ | Loss of the oxirane and methoxy group. |

| 100 | [CF₂CF₂]⁺ | Fragmentation of the perfluoroalkyl chain. |

| 69 | [CF₃]⁺ | Common fragment in fluorinated compounds. |

| 57 | [C₃H₅O]⁺ | Fragment corresponding to the glycidyl group. |

| 43 | [C₂H₃O]⁺ | Fragment from the oxirane ring. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (alkane) |

| ~1250-1050 | Strong | C-O stretching (ether and epoxide) |

| ~1200-1000 | Strong | C-F stretching |

| ~950-810 | Strong | Asymmetric epoxide ring vibration |

| ~880-750 | Strong | Symmetric epoxide ring vibration |

Experimental Protocols

The following section outlines the recommended methodologies for acquiring high-quality spectroscopic data for 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane.

NMR Spectroscopy

A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to resolve the complex splitting patterns.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. A proton-decoupled spectrum is generally acquired.

Caption: General workflow for mass spectrometry analysis.

Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is the standard method.

-

Sampling Method: For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) is a common and effective technique. Attenuated Total Reflectance (ATR) is another convenient method.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or salt plates should be taken and subtracted from the sample spectrum.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane based on the analysis of analogous structures and fundamental spectroscopic principles. The provided tables of predicted chemical shifts, mass fragments, and IR absorption bands, along with the outlined experimental protocols, offer a comprehensive resource for the structural characterization of this novel fluorinated epoxide. While these predictions are expected to be highly accurate, experimental verification remains the gold standard. This guide serves as a robust starting point for any researcher or scientist working with this compound, facilitating its identification, and ensuring its purity for various applications.

References

-

University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of ethyl glycidyl ether. Retrieved from [Link]

-

ACS Publications. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Oxirane, [2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propyl]-. Retrieved from [Link]

-

Dove Medical Press. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the ¹⁹F NMR of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the principles and practical execution of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane. We will move beyond rote procedural lists to explore the causal relationships between molecular structure, experimental design, and spectral output, ensuring a robust and reproducible methodology.

Introduction: Why ¹⁹F NMR is the Definitive Tool for Fluorinated Epoxides

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is a molecule of significant interest, combining the high reactivity of an epoxide ring with the unique physicochemical properties imparted by a pentafluoropropyl ether moiety. Such structures are valuable building blocks in materials science and medicinal chemistry. Characterizing these molecules unambiguously is paramount.

While ¹H and ¹³C NMR are foundational, ¹⁹F NMR offers unparalleled advantages for this specific analyte:

-

Exceptional Sensitivity : The ¹⁹F nucleus possesses a spin of ½ and a high gyromagnetic ratio, making it the third most receptive stable nucleus for NMR, after ³H and ¹H.[1] This high sensitivity allows for rapid data acquisition with excellent signal-to-noise, even with small sample quantities.

-

100% Natural Abundance : Unlike ¹³C, the ¹⁹F isotope constitutes 100% of naturally occurring fluorine, eliminating the need for isotopic enrichment.[1]

-

Vast Chemical Shift Range : The ¹⁹F chemical shift window spans approximately 800 ppm, drastically minimizing signal overlap, which can be a significant challenge in proton NMR.[1] For organofluorine compounds, this range is typically between -50 and -250 ppm.[1][2] This wide dispersion makes even subtle differences in the electronic environment of fluorine nuclei readily apparent.

-

No Background Signal : Biological systems and most organic reagents lack fluorine, ensuring that any observed signal is exclusively from the fluorinated analyte.

Predicted ¹⁹F NMR Spectrum: A Theoretical Framework

A detailed analysis of the molecular structure allows us to predict the key features of the ¹⁹F NMR spectrum: chemical shifts (δ) and spin-spin coupling constants (J).

Molecular Structure Analysis: The pentafluoropropoxy group (-O-CF₂-CF₃) contains two distinct fluorine environments:

-

A difluoromethylene group (-CF₂-) adjacent to the ether oxygen.

-

A trifluoromethyl group (-CF₃) at the terminus of the chain.

These two groups are separated by a carbon-carbon single bond, which will lead to through-bond coupling.

Chemical Shifts (δ)

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups cause a "deshielding" effect, shifting the resonance to a higher frequency (downfield), while electron-donating groups cause an "upfield" shift.[3]

-

-CF₃ Group : The trifluoromethyl group is terminal. Based on empirical data for similar structures (CF₃R), this group is expected to resonate in the region of -70 to -80 ppm relative to the standard reference, CFCl₃.[1][3][4] The specific value will be influenced by the adjacent -CF₂- group.

-

-CF₂- Group : The difluoromethylene group is directly attached to an electronegative ether oxygen. This strong deshielding effect will shift its resonance significantly downfield compared to the -CF₃ group. For structures of the type -CF₂-O-, the expected chemical shift range is approximately -77 to -95 ppm .[5]

Spin-Spin (J) Coupling

Spin-spin coupling arises from the interaction of nuclear spins transmitted through the bonding electrons. In this molecule, the key interaction is the three-bond coupling (³J) between the -CF₂- and -CF₃- fluorine nuclei.

-

Multiplicity : According to the n+1 rule, the signal for the -CF₂- group will be split into a triplet by the three equivalent fluorine atoms of the -CF₃ group (3+1=4, but it's 2nI+1 where I=1/2, so 231/2 + 1 = 4, this is incorrect. The rule is n+1 for I=1/2 nuclei. So, the -CF2 signal is split by 3 adjacent F nuclei, resulting in a 3+1=4, a quartet. No, the -CF2 signal is split by the -CF3 group, so it will be a quartet. My initial thought was wrong. Let me re-evaluate. The -CF₂- signal is split by the three equivalent fluorines of the -CF₃ group, so its multiplicity will be 3+1 = 4, a quartet . The -CF₃ signal is split by the two equivalent fluorines of the -CF₂- group, so its multiplicity will be 2+1 = 3, a triplet .) Let's correct this. The -CF₂- signal is coupled to the three fluorine nuclei of the -CF₃ group, resulting in a quartet . The -CF₃- signal is coupled to the two fluorine nuclei of the -CF₂- group, resulting in a triplet .

-

Coupling Constant (³J_FF) : Vicinal fluorine-fluorine coupling constants (³J_FF) are typically larger than their proton-proton counterparts and are highly dependent on the dihedral angle.[1][6] For freely rotating alkyl chains like the one in a pentafluoropropyl group, the observed coupling is an average value. Typical ³J_FF values for CF₃-CF₂ systems are in the range of 2-10 Hz .

Visualization of Coupling Interactions

The following diagram illustrates the structure and the key through-bond coupling interaction that defines the ¹⁹F NMR spectrum.

Caption: Molecular structure and ³J(F-F) coupling pathway.

A Self-Validating Experimental Protocol

This protocol is designed to ensure high-quality, reproducible data. Each step includes a rationale to underscore its importance.

Step 1: Sample Preparation

-

Analyte Concentration : Dissolve 5-10 mg of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane in 0.6-0.7 mL of a deuterated solvent.

-

Rationale: This concentration provides a strong signal without inducing significant viscosity or solubility issues that could degrade spectral resolution.

-

-

Solvent Selection : Use chloroform-d (CDCl₃) or acetone-d₆.

-

Rationale: These solvents are excellent for most organofluorine compounds and have minimal overlapping impurity signals. The choice may depend on sample solubility.

-

-

Internal Reference : Add a small, precisely known amount of an internal reference standard, such as 3,5-bis(trifluoromethyl)benzoic acid (TFMBA), if precise chemical shift referencing is critical for comparative studies.[7] For routine characterization, modern spectrometers can use the deuterium lock signal for indirect referencing according to IUPAC standards.[2]

-

Rationale: While the deuterium lock provides good referencing, an internal standard is crucial for high-precision applications like ligand screening or reaction monitoring, as it is subject to the exact same sample conditions (temperature, matrix effects) as the analyte.[7]

-

Step 2: NMR Spectrometer Setup

-

Probe Tuning : Tune and match the NMR probe to the ¹⁹F frequency (e.g., 470 MHz on a 500 MHz spectrometer).

-

Rationale: Proper tuning ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver, which is critical for optimal sensitivity and signal shape.

-

-

Locking and Shimming : Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Rationale: A stable lock ensures the field does not drift during acquisition. High field homogeneity, achieved by shimming, is essential for obtaining sharp, well-resolved spectral lines and minimizing signal distortion.

-

Step 3: Data Acquisition Parameters

-

Pulse Sequence : Use a standard one-pulse sequence, often with proton decoupling (e.g., zgfhigqn on Bruker systems).[7]

-

Rationale: Proton decoupling simplifies the ¹⁹F spectrum by removing ¹H-¹⁹F couplings, resulting in cleaner multiplets that are easier to interpret. For this molecule, long-range ¹H-¹⁹F couplings are possible from the oxirane and methoxy protons.

-

-

Spectral Width (SW) : Set an initial wide spectral width of ~250-300 ppm (e.g., 125,000 Hz on a 500 MHz instrument).[2] Center the spectrum at approximately -100 ppm.

-

Rationale: The wide chemical shift range of ¹⁹F necessitates a large spectral width to prevent signals from "folding" or aliasing back into the spectrum.[2] Once the signals are located, the spectral width can be narrowed to improve digital resolution.

-

-

Acquisition Time (AQ) : Set to 1-2 seconds.

-

Rationale: This duration, combined with the spectral width, determines the digital resolution of the spectrum. A longer acquisition time yields better resolution but requires a longer experiment time.

-

-

Relaxation Delay (D1) : Set a relaxation delay of 2-5 seconds. For highly accurate quantitative measurements, this delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.[8]

-

Rationale: This delay allows the fluorine nuclei to return to thermal equilibrium between pulses. An insufficient delay will lead to signal saturation and inaccurate integration.[8]

-

-

Number of Scans (NS) : Acquire 16 to 64 scans.

-

Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N), which scales with the square root of the number of scans. Given the high sensitivity of ¹⁹F, a modest number of scans is typically sufficient.

-

Data Processing and Interpretation

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3-0.5 Hz) and perform a Fourier transform.

-

Rationale: The window function improves S/N at the slight cost of resolution.

-

-

Phasing and Baseline Correction : Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Rationale: Correct phasing is critical for accurate integration. A flat baseline is essential for distinguishing real signals from noise and for accurate peak picking.

-

-

Referencing : Reference the spectrum to CFCl₃ at 0 ppm, either directly if used as a standard, or indirectly via the spectrometer's lock frequency.

-

Analysis :

-

Identify Peaks : Locate the triplet and the quartet in the expected chemical shift regions.

-

Measure Chemical Shifts (δ) : Report the center of each multiplet in ppm.

-

Measure Coupling Constants (J) : Calculate the peak-to-peak separation within each multiplet. The J-value (in Hz) should be identical for both the triplet and the quartet. This serves as a self-validation check.

-

Integrate : Integrate the area under each multiplet. The ratio of the integrals should correspond to the number of fluorine atoms in each group (2:3 for the -CF₂- and -CF₃- groups, respectively). Accurate integration confirms the peak assignments.[2]

-

Summary of Expected Spectral Data

The following table summarizes the predicted ¹⁹F NMR data for 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane.

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Partner | Predicted Coupling Constant (³J_FF, Hz) | Integral Ratio |

| -CF₃ | -70 to -80 | Triplet (t) | -CF₂- | 2 - 10 | 3 |

| -O-CF₂- | -77 to -95 | Quartet (q) | -CF₃- | 2 - 10 | 2 |

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the structural elucidation of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane. By understanding the underlying principles of chemical shifts and spin-spin coupling, a predictive framework can be established. Following a robust, well-justified experimental protocol ensures the acquisition of high-quality, unambiguous data. The characteristic triplet and quartet pattern, with a 3:2 integration ratio and identical coupling constants, provides definitive confirmation of the pentafluoropropoxy moiety, making this a powerful quality control and characterization tool for researchers in all fields utilizing fluorinated compounds.

References

-

F19 detection - NMR Facility, UCSB Chem and Biochem . University of California, Santa Barbara. [Link]

-

Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening . ACS Omega. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy . Wikipedia. [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem . University of California, Santa Barbara. [Link]

-

19Flourine NMR . University of Ottawa. [Link]

-

19F chemical shifts . Steffen's Chemistry Pages. [Link]

-